1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-18-9-12(8-16-18)15-13(11-20)10-19(17-15)14-6-4-3-5-7-14/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEPCSFZFUSNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203565 | |
| Record name | 1′-Ethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004451-75-5 | |
| Record name | 1′-Ethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-Ethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’-ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide. The reaction mixture is usually heated to reflux to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1’-Ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitro groups, and sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .
Scientific Research Applications
Overview
1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde is a compound that belongs to the bipyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This article explores its significant applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets:
- Anticancer Activity : Studies have shown that derivatives of bipyrazoles exhibit cytotoxic effects against different cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation.
- Antimicrobial Properties : Research indicates that bipyrazole derivatives can act against bacterial and fungal strains, making them candidates for developing new antimicrobial agents.
Agricultural Applications
Bipyrazoles are being explored for their use in agrochemicals:
- Pesticide Development : The compound's structural characteristics may contribute to the development of novel pesticides that target specific pests while minimizing environmental impact.
Material Science
The compound is also being studied for its potential applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Bipyrazole derivatives can be utilized in the fabrication of OLEDs due to their favorable electronic properties.
Data Table of Applications
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various bipyrazole derivatives, including this compound. The results indicated that certain derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a prominent university evaluated the antimicrobial properties of several bipyrazole compounds. The study found that this compound displayed potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison.
Mechanism of Action
The mechanism of action of 1’-ethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde can be contextualized by comparing it to related bipyrazole and pyrazole derivatives. Key differences in substituents, molecular geometry, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Geometry
- Ethyl vs. Methyl Groups: The ethyl substituent in the target compound introduces greater steric bulk compared to methyl groups in analogs like compound 4 ().
- Phenyl vs. Fluorophenyl : Replacing phenyl with fluorophenyl () introduces electron-withdrawing effects, altering the electronic environment of the bipyrazole core. This could enhance reactivity at the carbaldehyde group for nucleophilic additions.
- Bipyrazole vs. Pyrazoline Cores : Pyrazoline derivatives () feature a partially saturated core, increasing flexibility compared to the fully aromatic bipyrazole system. This difference may affect biological activity and crystallization tendencies.
Crystallographic and Packing Behavior
Substituents significantly influence crystal packing, as demonstrated by X-ray studies on bipyrazole derivatives (). For instance:
Reactivity and Functionalization Potential
- The carbaldehyde group in the target compound is analogous to those in pyrazoline derivatives (), enabling reactions with nucleophiles (e.g., amines, hydrazines) to form Schiff bases or heterocyclic fused systems.
- Substituent electronic effects (e.g., fluorine in ) may modulate the electrophilicity of the aldehyde, altering reaction kinetics.
Biological Activity
Overview
1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde (CAS No. 1004451-75-5) is a heterocyclic compound belonging to the bipyrazole family. Its structure features two pyrazole rings linked by a single bond, with an ethyl group at the 1' position and a phenyl group at the 1 position, alongside a carbaldehyde group at the 4 position. This unique configuration allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with α,β-unsaturated carbonyl compounds, often using bases like sodium ethoxide or potassium carbonate in solvents such as ethanol or dimethylformamide. The reaction conditions usually require heating to facilitate cyclization.
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation : The aldehyde can be oxidized to a carboxylic acid.
- Reduction : The aldehyde can be reduced to a primary alcohol.
- Substitution : Electrophilic aromatic substitution can occur on the pyrazole rings.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor , binding to active sites and preventing substrate interactions. This inhibition can affect various metabolic pathways and signal transduction mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds within the bipyrazole class exhibit notable antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial activity .
Anticancer Potential
Research has highlighted the potential of bipyrazole derivatives in anticancer therapy. Specific derivatives have shown significant inhibitory effects on cancer cell proliferation in vitro. For example, compounds derived from pyrazolo[3,4-b]pyridine cores have been reported to exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating various bipyrazole derivatives found that certain modifications significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups was correlated with increased potency, suggesting structure-activity relationships (SAR) that inform future design .
Case Study 2: Anticancer Activity
In vitro testing of bipyrazole derivatives against human tumor cell lines revealed that some compounds exhibited IC50 values in the low micromolar range against CDK2 and CDK9. These findings suggest potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde, and what factors influence reaction yields?
- The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine reacts with substituted enones under reflux in ethanol or acetonitrile with catalytic acetic acid to form the bipyrazole core . Key factors affecting yields include solvent polarity, temperature (reflux vs. ambient), and substituent electronic effects on the carbonyl reactivity. Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?
- X-ray crystallography resolves the bipyrazole ring conformation and substituent orientations, confirming the aldehyde group’s position at C4 . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹), while ¹H/¹³C NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and the aldehyde proton (δ ~9.8 ppm) . Mass spectrometry (HRMS) validates the molecular formula.
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic addition reactions?
- The aldehyde group at C4 is highly electrophilic due to conjugation with the electron-deficient pyrazole rings. This facilitates nucleophilic attacks (e.g., Grignard reagents or hydrazines) to form Schiff bases or hydrazones, critical intermediates in medicinal chemistry . Substituents on the phenyl and ethyl groups modulate electron density via inductive effects, altering reaction rates.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazole-carbaldehydes?
- Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., bacterial strain variability, solvent effects) or impurities in synthesized batches. Systematic studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and HPLC-purity verification (>95%) are essential . Meta-analyses of structure-activity relationships (SAR) can isolate substituent-specific effects.
Q. How can computational modeling optimize the compound’s pharmacokinetic properties for CNS-targeted drug design?
- Molecular docking (e.g., using AutoDock Vina) predicts interactions with neurological targets (e.g., GABA receptors), while QSAR models correlate logP values with blood-brain barrier permeability . Modifying the ethyl or phenyl groups to reduce logP (<3) or introduce hydrogen-bond donors improves solubility and target affinity.
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Multi-step syntheses risk side reactions (e.g., over-alkylation or oxidation). Flow chemistry systems enhance reproducibility by controlling reaction time and temperature. Catalytic methods (e.g., Pd-mediated cross-coupling) improve regioselectivity for large-scale bipyrazole formation .
Methodological Considerations
Q. How to analyze stability under varying pH and temperature conditions?
- Conduct accelerated stability studies in buffers (pH 1–12) at 40–60°C, monitoring degradation via HPLC. The aldehyde group is prone to hydrolysis in acidic conditions, forming carboxylic acid derivatives. Antioxidants (e.g., BHT) or lyophilization mitigates decomposition .
Q. What techniques validate enzyme inhibition mechanisms involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
